molecular formula C6H15NO4S2 B14390900 N-Butyl-N-(methanesulfonyl)methanesulfonamide CAS No. 89913-00-8

N-Butyl-N-(methanesulfonyl)methanesulfonamide

Cat. No.: B14390900
CAS No.: 89913-00-8
M. Wt: 229.3 g/mol
InChI Key: UNSNLAPNWDKWSO-UHFFFAOYSA-N
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Description

N-Butyl-N-(methanesulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(methanesulfonyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SO2Cl+C4H9NH2CH3SO2NHC4H9+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHC}_4\text{H}_9 + \text{HCl} CH3​SO2​Cl+C4​H9​NH2​→CH3​SO2​NHC4​H9​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(methanesulfonyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Butyl-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(methanesulfonyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)methanesulfonamide
  • N-(2-Oxopropyl)methanesulfonamide
  • N-(2-Methoxyphenyl)methanesulfonamide
  • N-(3-Chloro-4-methylphenyl)methanesulfonamide

Uniqueness

N-Butyl-N-(methanesulfonyl)methanesulfonamide is unique due to its specific butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other sulfonamides may not be as effective.

Properties

CAS No.

89913-00-8

Molecular Formula

C6H15NO4S2

Molecular Weight

229.3 g/mol

IUPAC Name

N-butyl-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C6H15NO4S2/c1-4-5-6-7(12(2,8)9)13(3,10)11/h4-6H2,1-3H3

InChI Key

UNSNLAPNWDKWSO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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